
An In-depth Technical Guide to the
Physicochemical Properties of 2',3'-

Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2',3'-Dihydroxyacetophenone

Cat. No.: B030278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2',3'-Dihydroxyacetophenone, an aromatic ketone, serves as a valuable building block in

organic synthesis. A thorough understanding of its fundamental physicochemical properties is

crucial for its effective application in research and development, particularly in the synthesis of

novel compounds with potential therapeutic applications. This technical guide provides a

comprehensive overview of the core physicochemical characteristics of 2',3'-
dihydroxyacetophenone, detailed experimental methodologies for their determination, and a

summary of its known biological relevance.

Core Physicochemical Properties
The physicochemical properties of 2',3'-dihydroxyacetophenone are summarized in the table

below. It is important to note that while some experimental data is available, several

parameters are based on computational predictions and should be considered as such.
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Property Value Source

Molecular Formula C₈H₈O₃ [1][2]

Molecular Weight 152.15 g/mol [1][2]

Physical Description
Solid, yellow needles or

crystals
[1]

Melting Point 96-98 °C [1][2]

Boiling Point 294.0 ± 25.0 °C (Predicted) [3]

Solubility

Soluble in Chloroform,

Methanol. Insoluble to slightly

soluble in water (for 3,4-

isomer).

[1][3]

pKa (acid dissociation

constant)
8.98 ± 0.10 (Predicted) [3]

LogP (Octanol-Water Partition

Coefficient)
1.6 (Predicted, XLogP3) [2]

Note on Melting Point Discrepancy: While most sources report a melting point in the range of

96-98°C[1][2], some suppliers like ChemicalBook list a significantly higher melting point of 198-

200°C[3][4][5]. This discrepancy may be due to differences in purity, crystalline form, or

potential errors in the data provided. The lower range is more consistently reported in chemical

databases.

Experimental Protocols
Accurate determination of physicochemical properties is paramount for chemical

characterization and modeling. Below are detailed methodologies for the key experiments

cited.

Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For

a crystalline solid, this occurs at a sharp, well-defined temperature.
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Methodology:

A common method for determining the melting point of a crystalline solid like 2',3'-
dihydroxyacetophenone is using a capillary melting point apparatus.

Sample Preparation: A small amount of the dry, powdered 2',3'-dihydroxyacetophenone is

packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in the heating block of the melting point

apparatus.

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the

temperature approaches the expected melting point.

Observation: The temperature at which the first drop of liquid appears (the onset of melting)

and the temperature at which the last crystal melts (completion of melting) are recorded. This

range is reported as the melting point.

Solubility Determination (OECD Guideline 105)
The water solubility of a substance is its saturation mass concentration in water at a given

temperature. The flask method, as described in OECD Guideline 105, is suitable for

substances with solubilities above 10⁻² g/L.[6][7][8][9]

Methodology:

Equilibration: An excess amount of 2',3'-dihydroxyacetophenone is added to a known

volume of distilled water in a flask.

Stirring: The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period

to reach equilibrium (typically 24-48 hours).

Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An

aliquot of the supernatant is then carefully removed after centrifugation or filtration to

separate the saturated aqueous solution from any undissolved solid.

Concentration Analysis: The concentration of 2',3'-dihydroxyacetophenone in the clear,

saturated aqueous solution is determined using a suitable analytical method, such as High-
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Performance Liquid Chromatography (HPLC) with UV detection.

Calculation: The water solubility is expressed as the mass of the solute per volume of the

solvent (e.g., in g/L or mg/mL).

pKa Determination of Phenolic Compounds
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a

phenolic compound like 2',3'-dihydroxyacetophenone, the pKa indicates the pH at which the

hydroxyl groups are 50% ionized.

Methodology (Spectrophotometric Method):

Solution Preparation: A series of buffer solutions with a range of known pH values are

prepared. A stock solution of 2',3'-dihydroxyacetophenone in a suitable solvent (e.g., a

water-miscible organic solvent like acetonitrile) is also prepared.

Spectral Measurement: Small, constant aliquots of the stock solution of 2',3'-
dihydroxyacetophenone are added to each buffer solution. The UV-Vis absorption

spectrum of each solution is recorded. The non-ionized phenol and its corresponding

phenolate ion will have different absorption spectra.

Data Analysis: The absorbance at a wavelength where the difference in absorption between

the acidic and basic forms is maximal is plotted against the pH.

pKa Calculation: The pKa is determined from the resulting titration curve, typically

corresponding to the pH at the half-equivalence point where the concentrations of the acidic

and basic forms are equal.

LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound,

which is its preference for a lipid-like (non-polar) environment versus an aqueous (polar)

environment. The shake-flask method is the traditional and most reliable method for its

determination.[10][11][12][13]

Methodology:
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Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for

24 hours, followed by separation of the two phases.

Partitioning: A known amount of 2',3'-dihydroxyacetophenone is dissolved in either the

water-saturated octanol or the octanol-saturated water. This solution is then mixed with a

known volume of the other phase in a separatory funnel.

Equilibration: The mixture is shaken gently for a set period to allow for the partitioning of the

solute between the two phases to reach equilibrium.

Phase Separation: The mixture is allowed to stand until the two phases have clearly

separated.

Concentration Analysis: The concentration of 2',3'-dihydroxyacetophenone in both the n-

octanol and the aqueous phase is determined using a suitable analytical technique, such as

HPLC-UV.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the

base-10 logarithm of this value.

Biological Relevance and Applications
While 2',3'-dihydroxyacetophenone is primarily utilized as a chemical intermediate,

derivatives of dihydroxyacetophenone have shown promising biological activities. Studies have

reported the synthesis of novel dihydroxyacetophenone derivatives with potential antimicrobial

and antitumor properties.[14][15] Specifically, some compounds have demonstrated significant

antibacterial activity against drug-resistant bacteria like Pseudomonas aeruginosa.[14][15] This

suggests that the dihydroxyacetophenone scaffold is a viable starting point for the development

of new therapeutic agents. However, to date, there is no direct evidence of 2',3'-
dihydroxyacetophenone itself being involved in specific biological signaling pathways.

Visualization of Experimental Workflow
Given the absence of a defined signaling pathway for 2',3'-dihydroxyacetophenone, a more

relevant visualization is the logical workflow for determining its key physicochemical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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